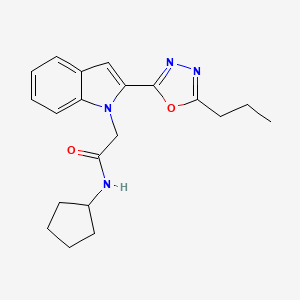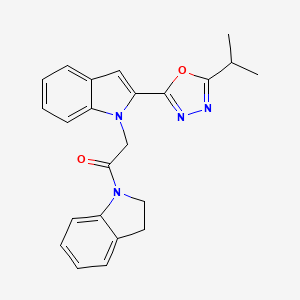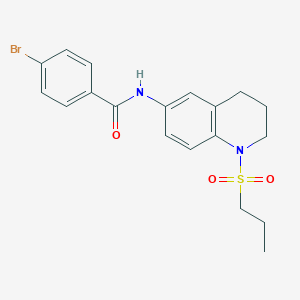
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole
説明
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole, also known as INDY, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. INDY is a synthetic compound that was first synthesized in 2015 and has since been the subject of numerous studies.
作用機序
The exact mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is not yet fully understood. However, it is believed that this compound exerts its anticancer and neuroprotective effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been shown to increase the expression of various genes involved in the cellular defense against oxidative stress.
実験室実験の利点と制限
One of the major advantages of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is its potent anticancer and neuroprotective activity. This compound has also been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the major limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole research. One potential direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Further studies are also needed to investigate the potential applications of this compound in other fields of scientific research, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent anticancer and neuroprotective activity and has various biochemical and physiological effects. Although there are some limitations to its use, this compound has the potential to be a valuable tool in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
科学的研究の応用
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole has been shown to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Apart from its anticancer activity, this compound has also been shown to exhibit neuroprotective activity. This compound has been shown to protect neurons against oxidative stress and reduce the production of reactive oxygen species. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)23-25-26-24(28-23)22-14-18-9-4-6-13-21(18)27(22)15-19-11-7-10-17-8-3-5-12-20(17)19/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUYJSDZCYJBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3313642.png)
![N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313649.png)
![N-(2,4-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313656.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313660.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313672.png)
![4-({[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B3313678.png)


![6-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3313727.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B3313742.png)
![2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B3313744.png)